N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide
Description
The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a 3-methyl group and an ethyl-linked morpholine-4-carboxamide side chain. The morpholine moiety enhances solubility and may modulate pharmacokinetic properties, while the dioxido group improves stability compared to nitroso or sulfonamide analogs .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-16-12-4-2-3-5-13(12)18(23(16,20)21)7-6-15-14(19)17-8-10-22-11-9-17/h2-5H,6-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCGPRNOVUKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide generally follows a multi-step protocol:
Step 1: : Synthesize the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core by subjecting a benzothiadiazole derivative to oxidation with appropriate reagents.
Step 2: : Functionalize the thiadiazole core by introducing the ethyl linker through alkylation reactions under controlled temperature and solvent conditions.
Step 3: : Couple the functionalized thiadiazole intermediate with morpholine-4-carboxamide using amide bond-forming reactions facilitated by coupling agents such as carbodiimides, typically in an anhydrous solvent environment.
Industrial Production Methods
Scaling up for industrial production may involve optimized reaction parameters such as:
Use of high-throughput reactors to ensure consistent yields.
Process intensification to minimize reaction times and energy input.
Implementation of greener solvents and catalysts to adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide is susceptible to various chemical transformations:
Oxidation: : The thiadiazole ring can undergo further oxidation to yield sulfone derivatives.
Reduction: : The carboxamide group may be reduced to amines under hydride conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the thiadiazole and morpholine moieties.
Common Reagents and Conditions Used
Oxidation: : Peroxides, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, borane complexes.
Substitution: : Halogenating agents, Grignard reagents.
Major Products Formed from These Reactions
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Primary and secondary amines.
Substitution Products: : Various substituted morpholine and thiadiazole derivatives.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Serves as a ligand in coordination chemistry due to its ability to form stable complexes.
Biology
Investigated for its potential as an enzyme inhibitor in biochemical assays.
Acts as a molecular probe in studying cellular pathways.
Medicine
Explored for its antimicrobial and anticancer properties.
Functions as a scaffold in drug design for targeting specific biological receptors.
Industry
Utilized in the development of advanced materials with unique electronic properties.
Employed as a stabilizing agent in polymer science.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its mechanism of action can involve:
Inhibition of specific enzymes by binding to their active sites, thus blocking substrate access.
Modulation of receptor activity, either agonistically or antagonistically, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Benzoheterocyclic Core Modifications
Benzo[c][1,2,5]oxadiazole Derivatives
Compound XV (4-nitro-7-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzo[c][1,2,5]oxadiazole) replaces the sulfur atom in the thiadiazole ring with oxygen, forming an oxadiazole core. Compound XV demonstrated activity as a butyrylcholinesterase inhibitor, synthesized via click chemistry (azide-alkyne cycloaddition) .
Benzo[e]thiazine 1,1-Dioxides
Compound 7 (3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide) shares the dioxidized sulfur heterocycle but positions the heteroatoms differently (1,2-thiazine vs. 1,2,5-thiadiazole). This structural variation impacts ring strain and electronic distribution, which may influence metabolic stability .
Morpholine-Containing Derivatives
Compound 52 (a complex morpholine-4-carboxamide fused to cyclopropacyclopentapyrazole) highlights the role of the morpholine group in enhancing solubility and target engagement. The ethyl linker in the target compound may confer flexibility, enabling optimal binding compared to rigid fused-ring systems in Compound 52 .
Thiadiazole Derivatives with Bioactive Substituents
1,3,4-Thiadiazoles
1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) exhibit antimicrobial and antitumor activities due to their planar structure and ability to interact with DNA or enzymes.
Nitroso-Functionalized Thiadiazoles
N-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)nitrous amide contains a nitroso group, which is associated with mutagenicity risks. The target compound’s dioxido group avoids this liability while maintaining electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
